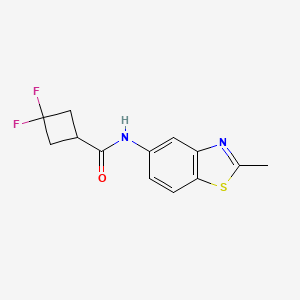![molecular formula C18H23N3OS B12240960 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B12240960.png)
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a unique combination of a cyclopenta[d][1,3]thiazole ring and a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[d][1,3]thiazole core, followed by the introduction of the piperazine and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and minimizing environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine: A related compound with similar structural features but different functional groups.
2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one: Another compound with a cyclopenta[d][1,3]thiazole core, used in different applications.
Uniqueness
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-(2-methoxyphenyl)piperazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H23N3OS |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
InChI |
InChI=1S/C18H23N3OS/c1-22-16-7-3-2-6-15(16)21-11-9-20(10-12-21)13-18-19-14-5-4-8-17(14)23-18/h2-3,6-7H,4-5,8-13H2,1H3 |
InChI Key |
FSBRNMBNIXAJEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12240884.png)
![3-chloro-4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12240886.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B12240891.png)
![6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine](/img/structure/B12240902.png)
![4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B12240909.png)
![2-Methyl-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12240914.png)

![1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12240925.png)
![N-(1-{1-[2-(3-methoxyphenyl)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B12240936.png)
![2-(Benzyloxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B12240945.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12240953.png)
![2-{Imidazo[1,2-b]pyridazin-6-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12240956.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12240969.png)
